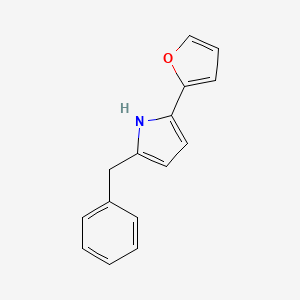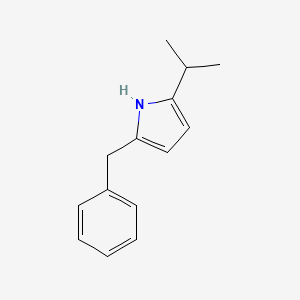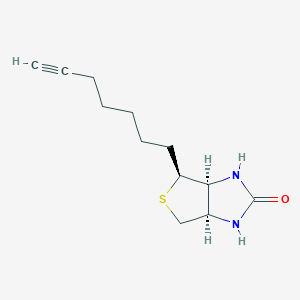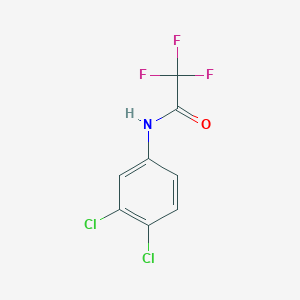
2-Benzyl-5-(2-furyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-(2-furyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. It is a heterocyclic compound with a five-membered ring structure containing one nitrogen atom and four carbon atoms. It is a colorless liquid with a molecular weight of 162.2 g/mol and a molar mass of 162.2 g/mol. 2-Benzyl-5-(2-furyl)-1H-pyrrole is a versatile compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-(2-furyl)-1H-pyrrole has a wide range of scientific research applications. It is used as a starting material for the synthesis of a variety of heterocyclic compounds. It is also used as a reagent in organic synthesis for the preparation of compounds such as 2-benzyl-5-(2-furyl)-1H-pyrrole-3-carboxylic acid and 2-benzyl-5-(2-furyl)-1H-pyrrole-3-carboxylic acid esters. It is also used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of other biologically active compounds.
Wirkmechanismus
2-Benzyl-5-(2-furyl)-1H-pyrrole has a wide range of biological activities. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are involved in inflammation. In addition, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which is involved in skin pigmentation.
Biochemical and Physiological Effects
2-Benzyl-5-(2-furyl)-1H-pyrrole has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are involved in inflammation. In addition, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which is involved in skin pigmentation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzyl-5-(2-furyl)-1H-pyrrole is a versatile compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. It is a relatively inexpensive and readily available reagent, making it an attractive choice for lab experiments. However, it is also a highly reactive compound, and as such, it must be handled with care. It should be stored in a cool, dry place and handled with gloves to avoid skin contact.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Benzyl-5-(2-furyl)-1H-pyrrole. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research could be conducted into the synthesis of derivatives of 2-Benzyl-5-(2-furyl)-1H-pyrrole, such as esters and amides. Finally, research could be conducted into the use of 2-Benzyl-5-(2-furyl)-1H-pyrrole in the synthesis of polymers and other materials.
Synthesemethoden
2-Benzyl-5-(2-furyl)-1H-pyrrole can be synthesized using a variety of methods. One method involves the reaction of benzyl bromide and 2-furylmagnesium bromide in the presence of a base such as potassium carbonate or sodium carbonate. This reaction produces 2-benzyl-5-(2-furyl)-1H-pyrrole as the major product along with some minor by-products. Another method involves the reaction of benzyl bromide and 2-furylmagnesium chloride in the presence of a base such as potassium carbonate or sodium carbonate. This reaction produces 2-benzyl-5-(2-furyl)-1H-pyrrole as the major product along with some minor by-products.
Eigenschaften
IUPAC Name |
2-benzyl-5-(furan-2-yl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-13-8-9-14(16-13)15-7-4-10-17-15/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOSRNQVNAWROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(furan-2-yl)-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)
![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)
![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)

![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)




